
N-Ethyl-N-methylguanidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-ethyl-N-methylguanidine and its derivatives has been explored in different studies. For instance, the synthesis and binding characteristics of N-(1-naphthyl)-N'-(3-[(125)I]-iodophenyl)-N'-methylguanidine, a potential SPECT agent for imaging NMDA receptor activation, highlight the intricate methods involved in producing N-methylated guanidine compounds (Owens et al., 2000).
Molecular Structure Analysis
Research into the molecular structure of N-methylated guanidines, such as N,N'-dimethyl-N,N'-diphenylguanidine, reveals their conformational properties and how these can be utilized in constructing water-soluble oligomers with multilayered aromatic structures (Tanatani et al., 1998).
Chemical Reactions and Properties
N-Ethyl-N-methylguanidine participates in a variety of chemical reactions due to its guanidine group. For example, reactions of N-methyl-N'-nitro-N-nitrosoguanidine with mammalian cells demonstrate the chemical's reactivity and potential inhibition of DNA, RNA, and protein synthesis (Anderson & Burdon, 1970).
Physical Properties Analysis
The physical properties of N-Ethyl-N-methylguanidine, such as solubility, melting point, and stability, are crucial for its handling and application in various research and industrial processes. However, specific studies focusing solely on these aspects of N-Ethyl-N-methylguanidine were not identified in the current literature search.
Chemical Properties Analysis
The chemical properties of N-Ethyl-N-methylguanidine, including its basicity, reactivity with different chemical agents, and participation in nucleophilic substitution reactions, are essential for understanding its behavior in chemical syntheses and potential applications. For instance, the synthesis and biological evaluation of novel compounds involving guanidine derivatives highlight the versatility of guanidines in chemical reactions (Klimova et al., 2012).
Wissenschaftliche Forschungsanwendungen
Mutagenesis and Chromosome Mapping : N-methyl-N-nitro-N-nitrosoguanidine (a related compound) is a powerful mutagen used to induce mutations in Escherichia coli. This specificity allows for directed mutagenesis and studying chromosome replication and mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).
Pharmacological Applications : N-ethyl-N-methylguanidine derivatives have been evaluated for their role as N-methyl-D-aspartate (NMDA) receptor ion-channel blockers, indicating their potential in treating brain diseases like stroke, trauma, epilepsy, and neurodegenerative diseases (Hu et al., 1997).
Antioxidant Activities : A study compared the antioxidant activities of aminoguanidine, methylguanidine, and guanidine, indicating their potential in inhibiting free radicals and metabolites generated by human leukocytes (Yildiz, Demiryürek, Şahin-Erdemli, & Kanzik, 1998).
Neuromuscular Junction Studies : The effects of N-alkyl derivatives of guanidine, including methyl- and ethylguanidine, were studied at the frog neuromuscular junction, suggesting their impact on synaptic transmission (Farley, Yeh, Watanabe, & Narahashi, 1981).
Adaptive Response to Alkylating Agents : N-methyl-N′-nitro-N-nitrosoguanidine, a related compound, is studied for its mutagenic effects due to DNA methylation at specific sites (Jeggo, Defais, Samson, & Schendel, 1978).
Designing Polyamine Pharmacophores : N-Ethylated N-arylmethyl polyamine conjugates, related to N-ethyl-N-methylguanidine, have been synthesized and evaluated for targeting the polyamine transporter in leukemia cells (Kaur et al., 2008).
Reactivity with Nucleic Acids and Proteins : N-ethyl-N'-nitro-n-nitrosoguanidine has been studied for its reactivity with nucleic acids and proteins, comparing it to N-methyl-N'-nitro-N-nitrosoguanidine (Yoda, Sakiyama, & Fujimura, 1982).
Eigenschaften
IUPAC Name |
1-ethyl-1-methylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3/c1-3-7(2)4(5)6/h3H2,1-2H3,(H3,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGSQBLSFXFROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274637 | |
| Record name | N-Ethyl-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-N-methylguanidine | |
CAS RN |
1113-61-7 | |
| Record name | N-Ethyl-N-methylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90274637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Ethyl-N-methylguanidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




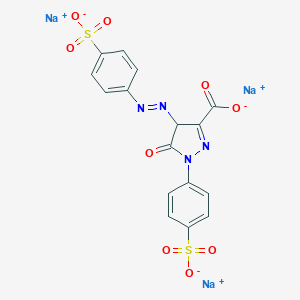
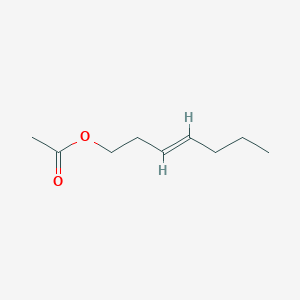



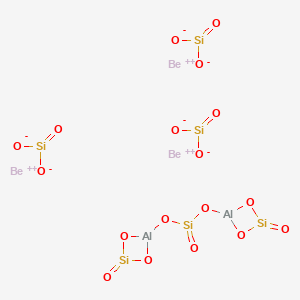

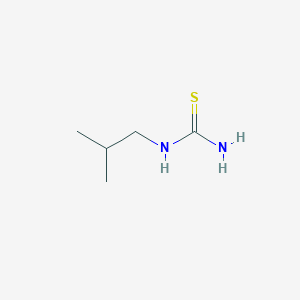
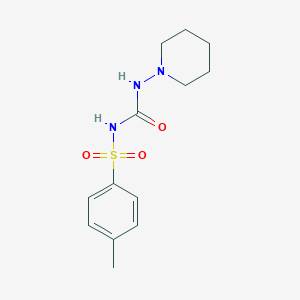

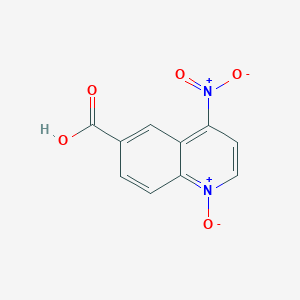

![2,3-Bis[(trimethylsilyl)oxy]propyl stearate](/img/structure/B75175.png)